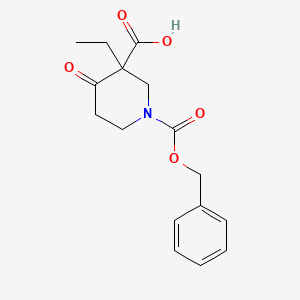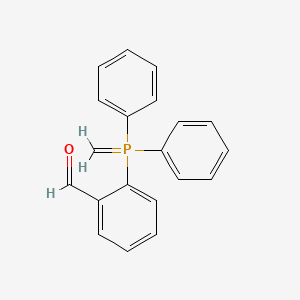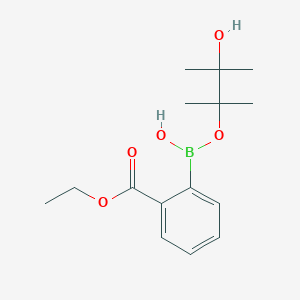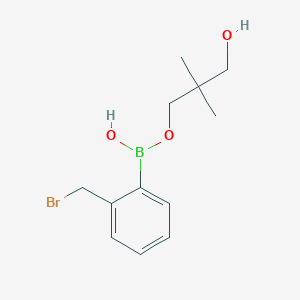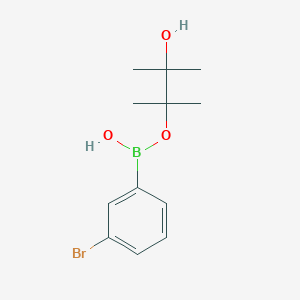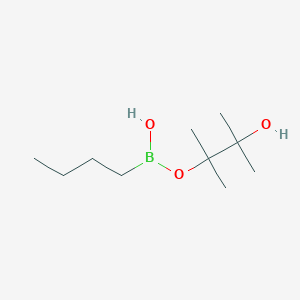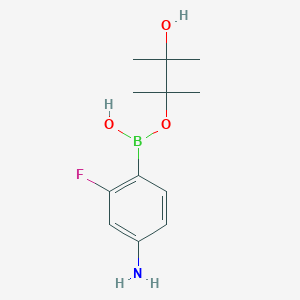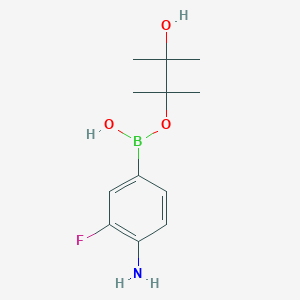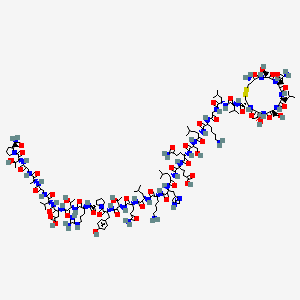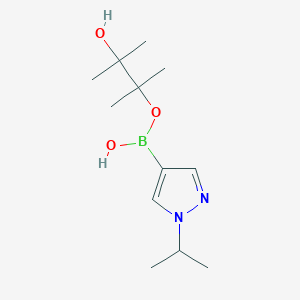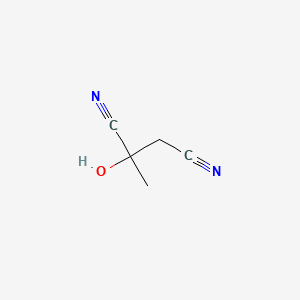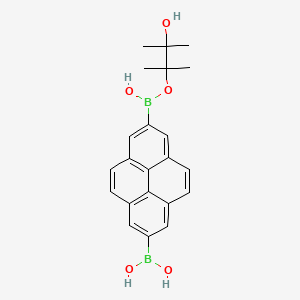
(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrene core and boronic acid functional groups. The presence of boronic acid groups makes it particularly interesting for applications in organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrene core: This can be achieved through various methods, including the cyclization of suitable aromatic precursors.
Introduction of boronic acid groups: This step often involves the use of boron-containing reagents such as boronic esters or boron trihalides under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The boronic acid groups can be reduced to boranes under specific conditions.
Substitution: The boronic acid groups can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are typically used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Boranes.
Substitution: Various biaryl compounds, depending on the coupling partner used.
Wissenschaftliche Forschungsanwendungen
(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex polycyclic aromatic compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Wirkmechanismus
The mechanism by which (7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid exerts its effects is largely dependent on its chemical structure. The boronic acid groups can interact with various molecular targets, including enzymes and receptors, through reversible covalent bonding. This interaction can modulate the activity of these targets, leading to various biological effects. The pyrene core can also participate in π-π stacking interactions, which can influence the compound’s behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
Naphthylboronic acid: Another aromatic boronic acid with a structure similar to the pyrene core.
Anthracenylboronic acid: Shares structural similarities with pyrene-based boronic acids.
Uniqueness
(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid is unique due to the combination of its pyrene core and boronic acid groups. This combination imparts distinct chemical and physical properties, such as enhanced fluorescence and specific reactivity, making it particularly valuable in advanced research applications.
Eigenschaften
IUPAC Name |
[7-[hydroxy-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyboranyl]pyren-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24B2O5/c1-21(2,25)22(3,4)29-24(28)18-11-15-7-5-13-9-17(23(26)27)10-14-6-8-16(12-18)20(15)19(13)14/h5-12,25-28H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNCQVHDQNNZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)B(O)OC(C)(C)C(C)(C)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24B2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(1R,4aS,5R,7aR)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxybenzoate](/img/structure/B7933910.png)
![methyl (1S,12S,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate](/img/structure/B7933918.png)
